
5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H21FN4O3S and its molecular weight is 488.54. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Non-Linear Optical (NLO) Properties
Compounds with similar structures have been synthesized through multi-component reactions, showcasing their potential for detailed structural and property analysis. For example, the synthesis of related compounds has been demonstrated to involve techniques such as FT-IR, NMR, and X-ray diffraction, along with computational chemistry methods to predict their properties. Notably, these compounds have been investigated for their non-linear optical (NLO) properties and molecular docking analyses, indicating their potential in the development of materials with specific optical characteristics and applications in anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Antiprotozoal Agents
Similar compounds have also been explored for their biological activities, such as antiprotozoal properties. Research into dicationic imidazo[1,2-a]pyridines, for instance, has shown significant in vitro and in vivo activity against protozoal infections, offering a foundation for developing new therapeutic agents against diseases like trypanosomiasis and malaria (Ismail et al., 2004).
Heterocyclic Synthesis
The versatility of similar compounds is further demonstrated in their use for the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical chemistry. Studies on the reactions of certain precursors have led to the development of new biologically active compounds, highlighting the importance of these chemical frameworks in designing novel molecules with potential therapeutic benefits (Aniskova et al., 2017).
Antimicrobial and Antifungal Activities
Research into the synthesis of new thio-substituted ethyl nicotinate and related derivatives has shown that these compounds exhibit antimicrobial and antifungal activities. This suggests their potential as lead compounds for developing new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance (Gad-Elkareem et al., 2011).
Propriétés
IUPAC Name |
5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-16-23(25(33)31-18-6-3-2-4-7-18)24(21-8-5-13-34-21)20(14-28)26(29-16)35-15-22(32)30-19-11-9-17(27)10-12-19/h2-13,24,29H,15H2,1H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVYAIXGTZNHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2925072.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2925073.png)

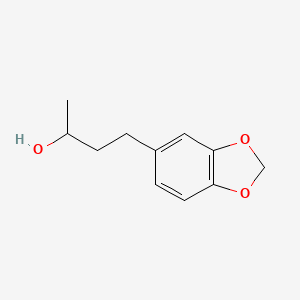

![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)
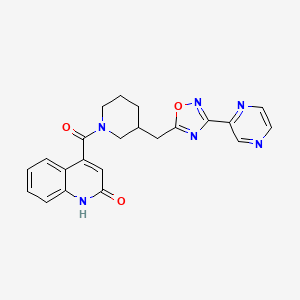
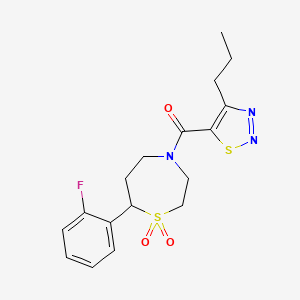
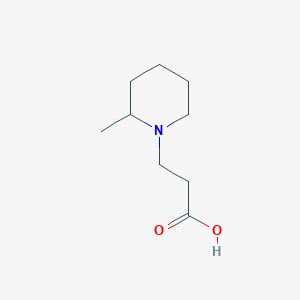
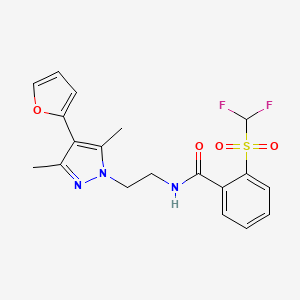
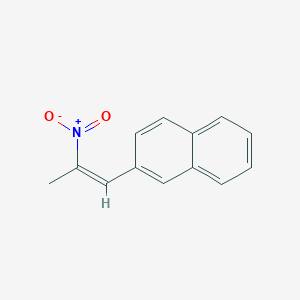
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)

![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)